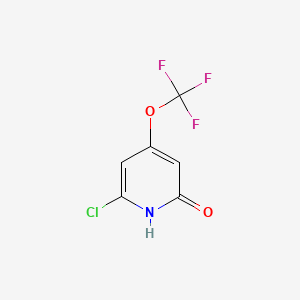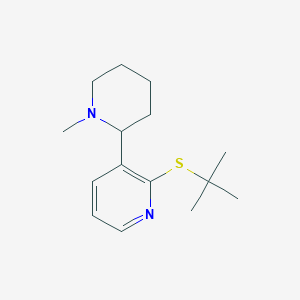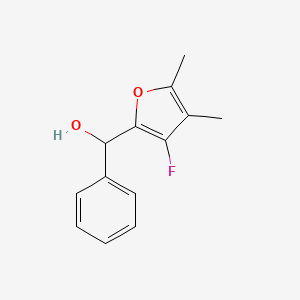
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is an organic compound with the molecular formula C6H3ClF3NO This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hydroxyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process often includes halogenation, trifluoromethylation, and hydroxylation steps, followed by purification to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chloro group with an amine may produce an amino derivative .
Scientific Research Applications
6-Chloro-4-(trifluoromethoxy)pyridin-2-ol has several applications in scientific research, including:
Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)pyridin-2-ol is largely dependent on its chemical structure and the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the hydroxyl group, which can significantly alter its chemical reactivity and biological activity.
4-(Trifluoromethoxy)pyridin-2-amine:
6-(Trifluoromethoxy)pyridin-3-ol: This isomer has the trifluoromethoxy group in a different position on the pyridine ring, which can affect its reactivity and interactions with other molecules.
Uniqueness: The presence of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C6H3ClF3NO2 |
|---|---|
Molecular Weight |
213.54 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3ClF3NO2/c7-4-1-3(2-5(12)11-4)13-6(8,9)10/h1-2H,(H,11,12) |
InChI Key |
DBFGDHKYYDDSBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Methyl-4-(piperazin-1-yl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11799315.png)


![2-(3-Bromophenyl)-6-chlorooxazolo[5,4-b]pyridine](/img/structure/B11799329.png)
![1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11799335.png)
![(S)-N-(1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)benzyl)piperidin-4-yl)-2-hydroxy-2-methylpropanamide](/img/structure/B11799337.png)

